molecular formula C18H20N4 B1663425 11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine CAS No. 1977-07-7

11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine

Cat. No. B1663425
Key on ui cas rn: 1977-07-7
M. Wt: 292.4 g/mol
InChI Key: VQHITFFJBFOMBG-UHFFFAOYSA-N
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Patent
US07214673B2

Procedure details

Combine 5H-dibenzo[b,e][1,4]diazepin-11-ylamine hydrochloride (600.0 mg, 2.44 mmol), N-methylpiperazine (1.47 g, 14.65 mmol), N,N-diisopropylethylamine (315.6 mg, 2.44 mmol), DMSO (1.0 ml), and toluene (4.0 ml). Stir and beat the mixture at 110° C. After 21 hours, cool the mixture to ambient temperature and stir it overnight. Dilute the mixture with ethyl acetate and wash the organic layer with 0.1N NaOH and brine. Dry (sodium sulfate) and concentrate the organic layer to residue. Purify the residue on silica gel using dichloromethane/methanol (90:10) to give 319.7 mg (45%) of a tan foam: mp 173° C. –179° C., dec; mass spectrum (ion spray): m/z=293.1 (M+1).
Name
5H-dibenzo[b,e][1,4]diazepin-11-ylamine hydrochloride
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
1.47 g
Type
reactant
Reaction Step Two
Quantity
315.6 mg
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
4 mL
Type
solvent
Reaction Step Six
Yield
45%

Identifiers

REACTION_CXSMILES
Cl.[CH:2]1[C:12]2[C:11]([NH2:13])=[N:10][C:9]3[CH:14]=[CH:15][CH:16]=[CH:17][C:8]=3[NH:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.[CH3:18][N:19]1[CH2:24][CH2:23]N[CH2:21][CH2:20]1.C(N(CC)C(C)C)(C)C.CS(C)=O>C(OCC)(=O)C.C1(C)C=CC=CC=1>[CH3:18][N:19]1[CH2:24][CH2:23][N:13]([C:11]2[C:12]3[CH:2]=[CH:3][CH:4]=[CH:5][C:6]=3[NH:7][C:8]3[CH:17]=[CH:16][CH:15]=[CH:14][C:9]=3[N:10]=2)[CH2:21][CH2:20]1 |f:0.1|

Inputs

Step One
Name
5H-dibenzo[b,e][1,4]diazepin-11-ylamine hydrochloride
Quantity
600 mg
Type
reactant
Smiles
Cl.C1=CC=CC=2NC3=C(N=C(C21)N)C=CC=C3
Step Two
Name
Quantity
1.47 g
Type
reactant
Smiles
CN1CCNCC1
Step Three
Name
Quantity
315.6 mg
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
CS(=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Six
Name
Quantity
4 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 110° C
STIRRING
Type
STIRRING
Details
stir it overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
wash the organic layer with 0.1N NaOH and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the organic layer to residue
CUSTOM
Type
CUSTOM
Details
Purify the residue on silica gel

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
CN1CCN(CC1)C=1C2=C(NC3=C(N1)C=CC=C3)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 319.7 mg
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 44.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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